1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
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Description
1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications
Electronic and Optical Applications
- Electronic and Optical Properties : A computational study on a novel chalcone derivative, closely related to the compound of interest, demonstrated significant electrooptic properties, indicating potential applications in nonlinear optics and optoelectronic device fabrication due to its superior properties compared to standard urea molecule (Shkir et al., 2018).
Biological Applications
Anticancer Activity : Diaryl ureas, including derivatives structurally similar to the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, discovering new anticancer agents and potential BRAF inhibitors (Feng et al., 2020).
Antibacterial and Anti-inflammatory Properties : Novel pyrazoline derivatives, related in structure to the compound of interest, showed potent antibacterial activity and significant in vivo antiinflammatory effects, highlighting their potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
Insecticidal Activity : Studies have identified new classes of insecticides, including 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its derivatives, demonstrating an unprecedented mode of action and expected safety towards mammals, with insecticidal activity manifesting mainly as a failure to moult or pupate (Mulder & Gijswijt, 1973).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-4-1-2-5-14(13)21-17(22)20-11-12-7-8-15(19-10-12)16-6-3-9-23-16/h1-10H,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGSJZAYFIZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.